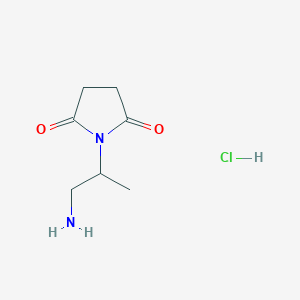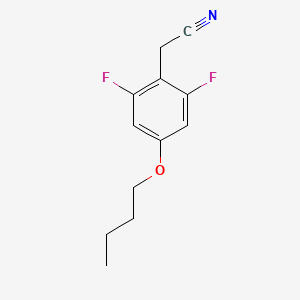
3-(Azidometil)-3-etiloxetano
Descripción general
Descripción
3-(Azidomethyl)-3-ethyloxetane is a type of azide-modified nucleoside . It is an important building block for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . It has been used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based SBS .
Synthesis Analysis
The synthesis of 3-(Azidomethyl)-3-ethyloxetane involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions .Molecular Structure Analysis
The molecular structure of 3-(Azidomethyl)-3-ethyloxetane is characterized by the presence of an azido moiety (N3) that has an intense, narrow and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .Chemical Reactions Analysis
The chemical reactions involving 3-(Azidomethyl)-3-ethyloxetane include its use in DNA sequencing by synthesis (SBS). The four 3′-O-azidomethyl nucleotide reversible terminators (3′-O-azidomethyl-dNTPs) displayed surface enhanced Raman scattering (SERS) at 2125 cm−1 . In addition, azide-modified nucleosides are important for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .Mecanismo De Acción
The mechanism of action of 3-azidoethyloxetane is based on its ability to form azide-containing compounds. The azide group can react with a variety of substrates, including metals, organometallics, and organosilanes. The reaction of the azide group with these substrates leads to the formation of a variety of products, such as polymers, peptides, and pharmaceuticals.
Biochemical and Physiological Effects:
3-(Azidomethyl)-3-ethyloxetaneoxetane has been studied for its biochemical and physiological effects. Studies have shown that it can affect the activity of enzymes, such as cytochrome P450, and can inhibit the growth of certain bacteria. In addition, it has been found to have antifungal and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Azidomethyl)-3-ethyloxetaneoxetane has a number of advantages for use in laboratory experiments. It is relatively stable, and can be stored for extended periods of time. It is also relatively inexpensive and easy to obtain. However, it is toxic and should be handled with care. In addition, it is a highly reactive compound and should be used with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 3-azidoethyloxetane. It could be used in the synthesis of polymers, such as poly(ethylene oxide), as well as in the synthesis of peptides and proteins. It could also be used in the synthesis of organic dyes and pharmaceuticals. Additionally, it could be used in the development of new catalysts and in the development of new drugs. Finally, it could be used in the development of new methods for the synthesis of organometallic compounds.
Aplicaciones Científicas De Investigación
Aglutinantes de Alto Rendimiento para Compuestos Energéticos
El 3-(Azidometil)-3-etiloxetano se utiliza como monómero en la síntesis de polioxetanos energéticos, que sirven como aglutinantes de alto rendimiento en compuestos energéticos . Estos aglutinantes son cruciales para mantener la cohesión entre los componentes de una formulación y conferir las propiedades mecánicas deseadas, como la flexibilidad y la resistencia a la tracción. Se utilizan principalmente en formulaciones de propelentes sólidos y explosivos unidos a polímeros.
Síntesis Orgánica
El grupo azida presente en el this compound es altamente reactivo, lo que lo convierte en un valioso bloque de construcción en la síntesis orgánica. Se puede utilizar para construir moléculas más complejas que contienen la funcionalidad azida, que es esencial en varias reacciones químicas.
Química del Clic
La química del clic implica un conjunto de reacciones donde las azidas, como las del this compound, permiten una formación de enlaces rápida y eficiente. Este compuesto se puede utilizar en reacciones de clic para crear una amplia gama de productos con aplicaciones en ciencia de materiales y desarrollo de fármacos.
Bioconjugación
La bioconjugación es el proceso de unir moléculas a objetivos biológicos como proteínas o ADN. El grupo azida en el this compound se puede utilizar para este propósito, lo que permite el etiquetado o la modificación de biomoléculas para diversas aplicaciones de investigación.
Elastómeros Termoplásticos Energéticos (ETPE)
El this compound es un monómero clave en la producción de ETPE, como el poli(3-azidometil-3-metiloxetano) y sus copolímeros . Estos materiales combinan las propiedades de los elastómeros y los plásticos, lo que los hace adecuados para aplicaciones que requieren flexibilidad y resistencia.
Formulaciones de Propelentes
La naturaleza energética del this compound lo convierte en un candidato para su uso en formulaciones de propelentes . Su incorporación en los propelentes puede mejorar el rendimiento al contribuir al contenido energético total de la formulación.
Reticulación de Polímeros
Las reacciones de reticulación son esenciales para crear polímeros con las propiedades deseadas. El this compound puede participar en reacciones de reticulación, lo que lleva al desarrollo de polímeros con propiedades mecánicas y térmicas específicas .
Investigación de Polímeros Energéticos
La investigación de polímeros energéticos a menudo implica el estudio de compuestos como el this compound. Estos estudios tienen como objetivo comprender y mejorar las propiedades de los polímeros utilizados en materiales energéticos, como su estabilidad, liberación de energía y cinética de reacción .
Propiedades
IUPAC Name |
3-(azidomethyl)-3-ethyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-6(3-8-9-7)4-10-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZICNYSTJMRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(Azidomethyl)-3-ethyloxetane suitable for use in energetic materials?
A1: 3-(Azidomethyl)-3-ethyloxetane is an attractive monomer for energetic materials due to the presence of both azide (-N3) and oxetane groups within its structure. [] The azide group is known to impart high energy content to a molecule, while the oxetane ring can undergo ring-opening polymerization to form stable, high-molecular-weight polymers. [] This combination makes it possible to synthesize energetic binders and plasticizers with desirable properties like high energy density and good mechanical properties.
Q2: How is 3-(Azidomethyl)-3-ethyloxetane polymerized, and what are the properties of the resulting polymer?
A2: 3-(Azidomethyl)-3-ethyloxetane (AMEO) can be polymerized via cationic ring-opening polymerization using a catalyst like boron trifluoride etherate. [] This process results in a solid energetic polymer, poly(3-(Azidomethyl)-3-ethyloxetane) (PAMEO). [] The polymer's structure has been confirmed through various analytical techniques, including IR and NMR spectroscopy. [] PAMEO exhibits desirable properties for energetic materials, including good thermal stability and a high energy content, making it suitable for further exploration in propellant formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



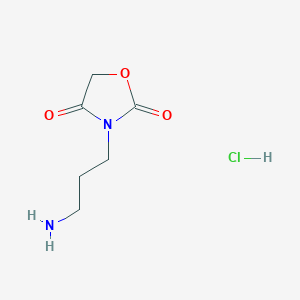


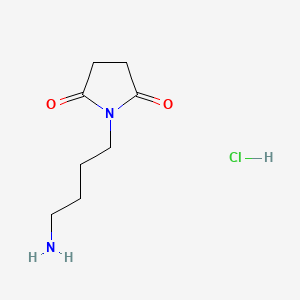
![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
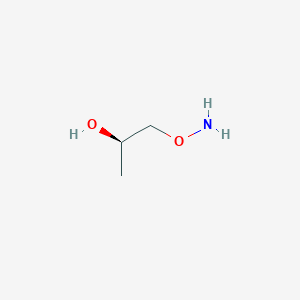
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
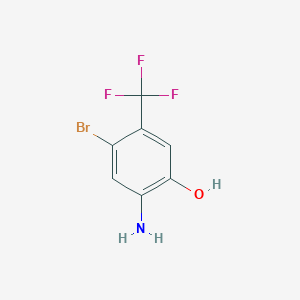
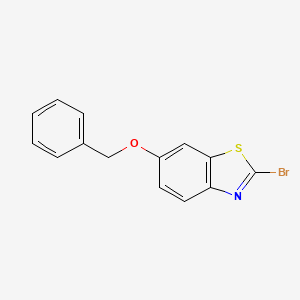

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
